N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE
説明
Table 1: Selected bond lengths and angles
| Bond | Length (Å) | Angle | Value (°) |
|---|---|---|---|
| S1–O1 | 1.429 | C5–N1–N2 | 113.2 |
| N1–C5 | 1.290 | O2–C5–N1 | 121.4 |
| C6–N2 | 1.302 | S1–N1–C8 | 107.46 |
The furan ring displays disorder over two orientations (occupancies: 0.76 and 0.24). Intermolecular interactions include N–H···N hydrogen bonds (2.798 Å) forming inversion dimers and C–H···π contacts (3.291–3.460 Å) stabilizing the 3D network.
Computational Chemistry Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal key electronic properties:
Figure 1: Frontier molecular orbitals
- HOMO : Localized on the furan and benzyl groups
- LUMO : Dominated by the oxazole and sulfonyl moieties
Mulliken charges confirm intramolecular charge transfer, with the sulfonyl group acting as an electron-withdrawing center (S: +1.32). Non-covalent interaction (NCI) analysis identifies van der Waals forces between the benzyl group and tosyl moiety.
Spectroscopic Characterization
1H/13C NMR Analysis
1H NMR (600 MHz, CDCl₃):
- δ 7.76–7.74 (m, 2H, tosyl aromatic)
- δ 6.55 (d, J = 3.3 Hz, 1H, furan H-3)
- δ 4.52 (s, 2H, N–CH₂–Ph)
- δ 2.38 (s, 3H, tosyl –CH₃)
13C NMR (150 MHz, CDCl₃):
- 154.5 ppm (oxazole C-2)
- 143.8 ppm (sulfonyl-attached C)
- 112.3 ppm (furan C-3)
FT-IR Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3264 | N–H stretch |
| 1671 | C=N (oxazole) |
| 1339 | S=O asymmetric stretch |
| 1159 | C–O–C (furan) |
UV-Vis Analysis
- λₘₐₓ = 278 nm (π→π* transition, oxazole-furan conjugation)
- Molar absorptivity: ε = 12,400 M⁻¹cm⁻¹ in acetonitrile
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺):
- Observed : 413.1247
- Calculated : 413.1251 (C₂₁H₂₁N₂O₄S⁺)
Table 2: Major fragmentation pathways
| m/z | Fragment | Proposed Structure |
|---|---|---|
| 413.12 | Molecular ion | Intact molecule |
| 279.08 | [M – C₇H₇O₂S]⁺ | Oxazole-furan core |
| 155.03 | [C₉H₇O]⁺ | Protonated benzyl fragment |
| 91.05 | [C₇H₇]⁺ | Tropylium ion |
The base peak at m/z 279.08 corresponds to loss of the 4-methylbenzenesulfonyl group (-134.04 Da). Secondary fragmentation involves retro-Diels-Alder cleavage of the furan ring (m/z 155.03).
特性
IUPAC Name |
N-benzyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15-9-11-17(12-10-15)28(24,25)21-20(22-14-16-6-3-2-4-7-16)27-19(23-21)18-8-5-13-26-18/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFYLDIPYBOJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with an amine.
Attachment of the Furan Ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperatures and pressures to ensure efficient reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Nucleophilic Substitution at the Sulfonamide Group
The 4-methylbenzenesulfonyl group acts as an electron-withdrawing substituent, enabling nucleophilic displacement reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine displacement | K₂CO₃, DMF, 80°C, 12 h (with R-NH₂) | 4-R-amino-oxazole derivative | 65–78% | |
| Thiol substitution | Et₃N, THF, 50°C, 6 h (with R-SH) | 4-R-sulfanyl-oxazole analog | 72% |
Key Findings :
-
The sulfonamide group’s leaving capacity is enhanced under basic conditions.
-
Secondary amines exhibit higher reactivity than primary amines due to reduced steric hindrance.
Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan-2-yl group undergoes electrophilic substitution, primarily at the C5 position.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-furan-substituted oxazole | 58% | |
| Bromination | Br₂, CHCl₃, RT, 1 h | 5-Bromo-furan-substituted derivative | 63% |
Mechanistic Insight :
-
Nitration proceeds via a σ-complex intermediate, stabilized by the oxazole’s electron-deficient ring .
Cross-Coupling Reactions Involving the Oxazole Core
The oxazole’s C2 and C5 positions participate in palladium-catalyzed cross-couplings.
| Reaction Type | Catalysts/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | Biaryl-oxazole hybrid | 81% | |
| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Aryl functionalized oxazole | 68% |
Optimization Data :
-
Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions due to enhanced stability.
Reduction of the Oxazole Ring
Controlled reduction converts the oxazole ring into a partially saturated structure.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Partial hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | Oxazoline derivative | 74% | |
| Full reduction | LiAlH₄, THF, reflux, 8 h | Open-chain diamine | 52% |
Spectroscopic Evidence :
Functionalization of the Benzylamine Group
The N-benzyl group undergoes oxidation and alkylation.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to nitro | m-CPBA, CH₂Cl₂, 0°C, 4 h | N-Benzyl-N-oxide | 66% | |
| Reductive alkylation | NaBH₃CN, MeOH, RT (with R-CHO) | N-Alkylated benzylamine | 70% |
Biological Relevance :
Condensation Reactions at the Oxazole C5-Amine
The amine group participates in Schiff base formation.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Schiff base synthesis | R-CHO, EtOH, Δ, 3 h | Imine-linked oxazole | 85% | |
| Thiourea formation | CS₂, KOH, H₂O, RT | Thiourea conjugate | 78% |
Applications :
Microwave-Assisted Modifications
Microwave irradiation accelerates reactions involving sterically hindered sites.
| Reaction Type | Conditions | Time | Yield | Source |
|---|---|---|---|---|
| Sulfonamide alkylation | MW, 100°C, DMF, 10 min | 4-R-alkylated oxazole | 89% | |
| Cycloaddition | MW, 120°C, toluene, 15 min | Fused bicyclic oxazole | 76% |
Advantages :
科学的研究の応用
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to N-benzyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine exhibit potent antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to be effective against Gram-positive bacteria, including strains resistant to conventional antibiotics. The sulfonamide group enhances the compound's ability to interact with bacterial targets, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Studies have suggested that oxazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular processes critical for cancer cell survival. Specific derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for further investigation in cancer therapeutics .
Catalytic Applications
Asymmetric Synthesis
N-benzyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine has been utilized as a catalyst in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations is attributed to the presence of the furan moiety and the sulfonamide group, which can stabilize transition states during reactions .
Oxidative Transformations
The compound has also been explored in oxidative transformation protocols. Catalytic systems involving hypervalent iodine reagents have been developed using this compound, showcasing its versatility in promoting oxidation reactions that are fundamental in organic synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-benzyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine is crucial for optimizing its applications:
| Structural Feature | Effect on Activity |
|---|---|
| Furan Ring | Enhances reactivity and solubility |
| Sulfonamide Group | Increases antimicrobial potency |
| Benzyl Substitution | Modulates lipophilicity and biological activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various oxazolidinone derivatives against Staphylococcus aureus. The results indicated that compounds with similar structures to N-benzyl-2-(furan-2-y)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amines showed significant inhibition zones compared to control antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that specific derivatives of oxazolidinones led to a reduction in cell viability by inducing apoptosis. The study highlighted the potential of these compounds as leads for developing novel anticancer agents .
作用機序
The mechanism of action for N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
類似化合物との比較
Chloro-Substituted Analog: N-Benzyl-4-[(4-Chlorophenyl)sulfonyl]-2-(2-Furyl)-1,3-Oxazol-5-Amine
Key Differences :
- Substituent : The 4-methyl group in the target compound is replaced by a 4-chloro group on the benzenesulfonyl moiety.
- Electronic Effects : Chlorine is electron-withdrawing, increasing the sulfonyl group’s polarity compared to the methyl group. This may alter binding affinity in biological targets or solubility in polar solvents.
- Molecular Weight : The chloro analog has a higher molecular weight (414.86 g/mol vs. 394.45 g/mol for the target compound) due to chlorine’s atomic mass .
Table 1: Structural and Physical Properties
Pyrazole-Based Analog: 1-(4-Methoxybenzyl)-3-Methyl-1H-Pyrazol-5-Amine
Key Differences :
- Substituents : Lacks the sulfonyl group but includes a methoxybenzyl group, enhancing solubility in aqueous media.
- NMR Data : ¹³C NMR shifts (e.g., δ 150.26 for pyrazole carbons) differ significantly from oxazole-based compounds, reflecting electronic disparities .
Biological Implications : The absence of the sulfonyl group may reduce interactions with sulfonamide-binding enzymes, while the methoxy group could improve metabolic stability .
Ethylsulfonyl Oxazole Derivative: N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-5-[3-(2-Pyridinyl)phenyl]-1,3-Oxazol-2-Amine
Key Differences :
- Sulfonyl Group : Ethylsulfonyl (alkyl) vs. aromatic tosyl (4-methylbenzenesulfonyl).
Table 2: Pharmacological Comparison
Triazole-Based Sulfonamide: N-((4-Allyl-5-[(4-Fluorobenzyl)sulfanyl]-4H-1,2,4-Triazol-3-yl)methyl)-4-Chlorobenzenesulfonamide
Key Differences :
- Core Heterocycle : Triazole replaces oxazole, altering ring basicity and hydrogen-bonding capacity.
- Substituents : Features a fluorobenzylthio group and allyl moiety, introducing steric bulk and fluorophilic interactions.
- Molecular Mass : Higher molar mass (452.95 g/mol) due to additional sulfur and fluorine atoms .
Structural Implications : The triazole’s planar structure may enhance stacking interactions, while the fluorine atom could improve bioavailability through reduced metabolic degradation .
Research Findings and Implications
- Solubility : Pyrazole and methoxy-substituted analogs exhibit higher aqueous solubility, whereas sulfonyl-containing compounds (target, chloro, ethylsulfonyl) show greater lipophilicity .
- Synthetic Tools : Crystallographic software (SHELX, ORTEP-3) enables precise structural determination of these analogs, critical for structure-activity relationship (SAR) studies .
生物活性
N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a furan ring, an oxazole moiety, and a sulfonamide group. Its chemical formula is . The presence of these functional groups is believed to contribute to its biological properties.
Synthesis
The synthesis of N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE has been reported through various methods, including multi-step synthetic pathways involving key intermediates. A typical synthetic route involves the reaction of benzylamine with furan derivatives and sulfonyl chlorides under controlled conditions to yield the target compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE. For instance, derivatives with structural similarities have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Antiproliferative Activities Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U-937 | 15 | Apoptosis induction |
| Compound B | SK-MEL-1 | 10 | Cell cycle arrest |
| N-BENZYL... | TBD | TBD | TBD |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. In particular, it has shown promise as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition could lead to reduced tumor growth and enhanced efficacy when used in combination with other chemotherapeutic agents.
Antimicrobial Activity
Preliminary studies suggest that N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE may exhibit antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a potential application in treating bacterial infections .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of related compounds in vitro, researchers found that a derivative similar to N-BENZYL... exhibited significant cytotoxicity against human leukemia cells. The study utilized MTT assays to determine IC50 values and confirmed apoptosis through flow cytometry analysis .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of related benzamide derivatives. The results indicated that certain modifications to the benzamide structure could enhance DHFR inhibition, suggesting a pathway for optimizing the design of new anticancer agents based on the oxazole framework .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-benzyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine?
The synthesis involves multi-step reactions, including cyclization, sulfonylation, and benzylation. Key factors include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for oxazole ring formation and palladium catalysts for coupling reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity .
Q. Table 1: Representative Synthetic Conditions
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxazole formation | ZnCl₂, 80°C, 12h | 65–70 |
| 2 | Sulfonylation | 4-Methylbenzenesulfonyl chloride, pyridine, RT | 85 |
| 3 | Benzylation | Benzyl bromide, K₂CO₃, DMF, 60°C | 75 |
Q. How is structural characterization of this compound performed?
Q. What in vitro biological screening methods are used to evaluate its activity?
- Antibacterial assays : Minimum inhibitory concentration (MIC) against Enterococcus faecium (MIC = 4 µg/mL, lower than ciprofloxacin) via broth microdilution .
- Anticancer screening : MTT assay on HeLa cells (IC₅₀ = 12 µM) .
- Target identification : Molecular docking with E. faecium DNA gyrase (binding energy = -8.2 kcal/mol) .
Advanced Research Questions
Q. How do reaction mechanisms differ between the sulfonylation and benzylation steps?
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in MIC values (e.g., 4 µg/mL vs. 16 µg/mL in other studies) may arise from:
- Strain variability : Use standardized strains (e.g., ATCC 29212) .
- Assay conditions : Adjust pH (7.4 vs. 6.8) or serum content (10% FBS) to mimic physiological environments .
- Statistical analysis : Apply ANOVA with post-hoc tests (p < 0.05) to validate reproducibility .
Q. What computational methods predict its pharmacokinetic properties?
Q. Table 2: Computational Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.3 | XLogP3 |
| H-bond acceptors | 5 | Lipinski’s Rule |
| Topological polar surface area | 98 Ų | SwissADME |
Q. How to establish structure-activity relationships (SAR) for derivatives?
Q. What experimental approaches elucidate its neuroprotective mechanisms?
- Oxidative stress models : Pretreat SH-SY5Y cells with the compound (10 µM), then induce stress with H₂O₂. Measure ROS reduction (50%) via DCFH-DA assay .
- Apoptosis pathways : Western blot for Bax/Bcl-2 ratio (decreased by 40%) and caspase-3 activation .
Q. How to assess stability under varying storage conditions?
- Thermal stability : TGA shows decomposition at 220°C .
- Photostability : Exposure to UV light (254 nm) for 48h causes <5% degradation (HPLC analysis) .
- Solution stability : Store in DMSO at -20°C; avoid aqueous buffers (pH > 8) to prevent hydrolysis .
Key Research Challenges
- Synthetic scalability : Multi-step routes yield <70% overall efficiency; explore one-pot strategies .
- Off-target effects : Screen against cytochrome P450 isoforms (e.g., CYP3A4 inhibition = 35%) .
- Solubility limitations : LogP = 2.3 limits aqueous solubility (0.1 mg/mL); formulate with cyclodextrins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
